molecular formula C6H10ClNO2 B7948376 (R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride

(R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride

Cat. No.: B7948376
M. Wt: 163.60 g/mol
InChI Key: GCJZMVDWTJHFJU-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride is a chiral compound with a furan ring attached to an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carbaldehyde or furan-2-carboxylic acid.

    Reduction: More saturated amino alcohols.

    Substitution: Various substituted amino alcohols depending on the nucleophile used.

Scientific Research Applications

®-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-yl)ethan-1-ol: A similar compound with a hydroxyl group instead of an amino group.

    1-(furan-2-yl)ethan-1-one: A ketone derivative of the furan ring.

    2-(furan-2-yl)ethan-1-ol: A positional isomer with the hydroxyl group on the ethyl chain.

Uniqueness

®-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride is unique due to its chiral nature and the presence of both an amino group and a furan ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

(2R)-2-amino-2-(furan-2-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c7-5(4-8)6-2-1-3-9-6;/h1-3,5,8H,4,7H2;1H/t5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJZMVDWTJHFJU-NUBCRITNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)[C@@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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